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Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Cat. No.: B072375
CAS No.: 1127-35-1
M. Wt: 182.2 g/mol
InChI Key: LXCYNALXWGQUIK-UHFFFAOYSA-N
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Description

Significance and Research Context of Sulfone-Containing Heterocycles

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, with a significant number of FDA-approved drugs featuring these motifs. nih.govresearchgate.net The inclusion of a sulfone group within a heterocyclic ring system, as seen in Benzo[b]thiophene-3(2H)-one 1,1-dioxide, imparts distinct electronic properties that are highly attractive for drug design and materials science. tandfonline.com The strong electron-withdrawing nature of the sulfone moiety can modulate the chemical reactivity and biological activity of the parent molecule.

Sulfone-containing compounds are recognized for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov In materials science, the introduction of a sulfone group can influence the electronic and photophysical properties of organic molecules, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. mdpi.com The stability of the sulfone group also contributes to the robustness of these materials.

Historical Perspective on Benzo[b]thiophene and its 1,1-Dioxide Derivatives

The parent scaffold, benzo[b]thiophene, is an aromatic heterocyclic compound that occurs naturally in petroleum-related deposits like lignite (B1179625) tar. wikipedia.org Its synthesis and derivatization have been a subject of interest for over a century due to the wide range of biological activities exhibited by its derivatives. benthamdirect.comresearchgate.net Many synthetic methods have been developed to construct the benzo[b]thiophene skeleton, often involving the cyclization of substituted phenyl precursors. chemicalbook.comorganic-chemistry.org

The oxidation of the sulfur atom in the benzo[b]thiophene ring to form the corresponding 1,1-dioxide represents a key transformation that significantly alters the molecule's properties. This oxidation enhances the electron-accepting character of the heterocyclic ring, making it a valuable building block for various applications. mdpi.com Historically, the development of efficient oxidation methods has been crucial for accessing these sulfone derivatives and exploring their chemical and biological potential. Research has shown that derivatives of benzo[b]thiophene 1,1-dioxide can act as potent inhibitors of various enzymes and signaling pathways, highlighting their therapeutic potential. nih.govresearchgate.net

Scope and Research Focus of this compound Studies

Current research on this compound is multifaceted, with a primary focus on its utility as a versatile synthetic intermediate. Academic studies have explored its reactivity with various electrophiles and nucleophiles to generate a diverse library of complex heterocyclic structures. acs.org

A significant area of investigation is its application in medicinal chemistry. Researchers have utilized this compound as a scaffold to design and synthesize novel therapeutic agents. For instance, derivatives of benzo[b]thiophene 1,1-dioxide have been evaluated as potent STAT3 inhibitors for cancer therapy and as inhibitors of Mycobacterium tuberculosis. nih.govnih.gov The structural framework of this compound allows for systematic modifications to optimize biological activity.

In the realm of materials science, this compound serves as a precursor for the synthesis of fluorescent probes and photochromic molecular switches. The inherent electronic properties conferred by the sulfone group are exploited to create materials with tailored optical and electronic characteristics. The ability of its derivatives to exhibit aggregation-induced emission (AIE) is another promising avenue of research. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O3S B072375 Benzo[b]thiophene-3(2H)-one 1,1-dioxide CAS No. 1127-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-1-benzothiophen-3-one
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InChI

InChI=1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCYNALXWGQUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10150141
Record name Benzo(b)thiophene-3(2H)-one 1,1-dioxide
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Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1127-35-1
Record name 3-Oxo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
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Record name Benzo(b)thiophene-3(2H)-one 1,1-dioxide
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Record name Benzo[b]thiophene-3(2H)-one 1,1-dioxide
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Advanced Synthetic Methodologies for Benzo B Thiophene 3 2h One 1,1 Dioxide and Its Derivatives

Direct Oxidation Routes to the 1,1-Dioxide Core

The synthesis of the benzo[b]thiophene-1,1-dioxide core is frequently achieved through the direct oxidation of precursor molecules. This approach is favored for its straightforwardness and efficiency.

Oxidation of Thioaurones and Benzo[b]thiophenes

A primary and direct method for synthesizing benzo[b]thiophene-1,1-dioxides involves the oxidation of the sulfur atom in benzo[b]thiophenes. acs.org This transformation converts the electron-donating thienyl sulfur into a strongly electron-accepting sulfonyl group. mdpi.com Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), often in acetic acid, and meta-chloroperbenzoic acid (m-CPBA). acs.orgmdpi.com For instance, 3-bromobenzo[b]thiophene can be oxidized to 3-bromobenzo[b]thiophene 1,1-dioxide using a 30% aqueous solution of hydrogen peroxide in acetic acid at 100°C. nih.gov

Similarly, 2-(Arylidene)benzo[b]thiophen-3(2H)one 1,1-dioxides, which are the oxidized forms of thioaurones, can be synthesized by the direct oxidation of thioaurones using reagents like hydrogen peroxide or sodium perborate (B1237305) tetrahydrate. benthamdirect.com Dimethyldioxirane has also been noted as a superior reagent for the oxidation of thiophene (B33073) derivatives, particularly those with electron-withdrawing groups, yielding thiophene 1,1-dioxides in excellent yields. researchgate.net

A facile method for the clean conversion of even electron-poor benzo[b]thiophenes to their corresponding sulfones employs an aqueous solution of H₂O₂ and P₂O₅. researchgate.net This highlights the continuous development of milder and more efficient oxidation protocols.

Table 1: Oxidation of Benzo[b]thiophene Derivatives
Starting MaterialOxidizing AgentProductReference
Benzo[b]thiopheneH₂O₂ in AcOHBenzo[b]thiophene 1,1-dioxide acs.org
ThioauronesH₂O₂ or Sodium Perborate Tetrahydrate2-(Arylidene)benzo[b]thiophen-3(2H)one 1,1-dioxides benthamdirect.com
Electron-rich thiophene derivativesDimethyldioxiraneThiophene 1,1-dioxides researchgate.net
2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (B83047)m-CPBA2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene 5,5-dioxide mdpi.com

Electrochemically-Promoted Synthesis Strategies

Electrochemical methods offer a green and efficient alternative for the synthesis of benzo[b]thiophene-1,1-dioxides, avoiding the need for transition metal catalysts or stoichiometric oxidants. rsc.orgnih.gov One such strategy involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. rsc.orgnih.govrsc.org This process occurs at room temperature in an undivided cell using constant current electrolysis. rsc.org The reaction proceeds through the formation of a sulfonyl radical, which then reacts with the alkyne. rsc.org A key feature of this method is a selective ipso-addition pathway that leads to a strained quaternary spirocyclization intermediate, which then undergoes S-migration to yield the final benzothiophene dioxide product. rsc.orgnih.gov

Table 2: Electrochemical Synthesis of Benzo[b]thiophene-1,1-dioxide
ReactantsKey ConditionsProposed IntermediateProductReference
Sulfonhydrazides and Internal AlkynesConstant current electrolysis, graphite (B72142) felt electrodes, undivided cell, room temperatureStrained quaternary spirocyclization intermediateBenzo[b]thiophene-1,1-dioxides rsc.orgnih.govrsc.org

Condensation and Cyclization Approaches

Alternative synthetic routes to benzo[b]thiophene-1,1-dioxide derivatives involve condensation and cyclization reactions, which allow for the construction of the core heterocyclic structure from acyclic or different cyclic precursors.

Condensation with Aryl Aldehydes

Derivatives of benzo[b]thiophene-3(2H)-one 1,1-dioxide can be synthesized through condensation reactions with aryl aldehydes. benthamdirect.com Specifically, 2-(arylidene)benzo[b]thiophen-3(2H)one 1,1-dioxides are prepared by the condensation of benzo[b]thiophen-3(2H)one 1,1-dioxides with various aryl aldehydes. benthamdirect.com This reaction can be carried out under either acidic or basic conditions, providing a versatile method for introducing a range of substituents onto the core structure. benthamdirect.com

Ring Contraction Reactions

Ring contraction is a less common but effective strategy for synthesizing derivatives of this compound. One notable example is the formation of 2-(arylidene)benzo[b]thiophen-3(2H)one 1,1-dioxides through the ring contraction of 1-thioflavones in the presence of ceric ammonium (B1175870) nitrate. benthamdirect.com This method provides an alternative pathway to these compounds, starting from a six-membered heterocyclic ring.

Spirocyclization and Polycyclic Compound Formation

Benzo[b]thiophen-3(2H)-one 1,1-dioxide is a valuable reagent for the synthesis of spiroheterocycles and other complex polycyclic systems. researchgate.net An electrochemically-promoted approach has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides that proceeds via a strained quaternary spirocyclization intermediate. rsc.orgnih.govrsc.org This highlights the role of spirocyclic intermediates in modern synthetic strategies.

Furthermore, a phenyliodine(III) diacetate (PIDA)/CuBr-mediated reaction has been developed for the construction of novel spiro[benzofuran-2,2′-benzo[b]thiophene]-3,3′-dione skeletons. researchgate.net This process involves an initial oxidative C–O bond formation followed by a CuBr-mediated spirocyclization step. researchgate.net Additionally, this compound can react with reagents like hexamethylenetetramine in an acidic medium to form methylene-bridged polycyclic diazocines, which can further rearrange into spirocyclic compounds. researchgate.net

Fused Pyrimidine (B1678525) Derivative Synthesis

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the functionalization of the this compound core. Palladium and copper catalysts, in particular, have been employed in various cross-coupling reactions.

Palladium-catalyzed reactions have been successfully utilized for the C2-selective functionalization of benzo[b]thiophene 1,1-dioxides. These reactions proceed via C-H activation, offering an atom-economical approach to synthesize more complex derivatives.

Direct Arylation: A novel oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported. This reaction occurs efficiently at the C2-position through a Pd(II)-catalyzed arylation process. This methodology has been used to synthesize a series of C2-arylated products with significant photoluminescence properties.

Oxidative Olefination (Heck Reaction): A Pd(II)-catalyzed oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates has also been developed. This transformation demonstrates broad functional group tolerance and high C2 selectivity, providing a route to construct π-conjugated fluorescent molecules.

Table 1: Examples of Palladium-Catalyzed C2-Selective Olefination of Benzo[b]thiophene 1,1-dioxide

EntryAlkeneProductYield (%)
1Styrene(E)-2-styrylbenzo[b]thiophene 1,1-dioxide95
24-Methylstyrene(E)-2-(4-methylstyryl)benzo[b]thiophene 1,1-dioxide85
34-Methoxystyrene(E)-2-(4-methoxystyryl)benzo[b]thiophene 1,1-dioxide82
44-Chlorostyrene(E)-2-(4-chlorostyryl)benzo[b]thiophene 1,1-dioxide70
5Methyl acrylateMethyl (E)-3-(benzo[b]thiophen-2-yl)acrylate 1,1-dioxide65

Reaction conditions typically involve a Pd(II) catalyst, an oxidant, and a suitable solvent.

While copper-catalyzed reactions are prevalent in the synthesis of the benzo[b]thiophene scaffold itself, for instance, through Ullmann-type C-S bond coupling, specific examples of copper-catalyzed reactions where this compound acts as the substrate are not extensively documented in the reviewed literature. Such reactions could potentially involve the coupling of various partners at the active methylene (B1212753) position or the aromatic ring.

Other Specialized Synthetic Pathways

Beyond transition metal catalysis, other specialized synthetic routes have been explored to modify the this compound framework.

The presence of the active methylene group adjacent to the carbonyl and sulfonyl groups makes this compound susceptible to base-promoted reactions. A key example is its self-condensation in the presence of a base, such as piperidine (B6355638) or sodium methoxide, which leads to the formation of a spirocyclic compound, 2-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-3-ylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxide. This reaction highlights the dual reactivity of the molecule acting as both a nucleophile (through the enolate of the active methylene group) and an electrophile (at the carbonyl carbon).

The carbonyl group of this compound is a handle for various transformations, including the Wittig reaction. This reaction has been employed as a key step in the synthesis of spiroheterocycles. By reacting the ketone with a suitable phosphorus ylide, the carbonyl oxygen is replaced by a carbon-carbon double bond, which can be part of another ring system, thus creating a spirocyclic structure. For example, the reaction with formylmethylenetriphenylphosphorane can introduce an exocyclic double bond which can then be further functionalized.

Table 2: Application of Wittig Reaction in Spiroheterocycle Synthesis

Starting MaterialWittig ReagentIntermediateFinal Product Class
This compoundPhosphorane derived from a heterocyclic precursorExocyclic alkeneSpiro[benzo[b]thiophene-3,2'-heterocycle] 1,1-dioxide

The specific structure of the Wittig reagent determines the nature of the resulting spirocyclic system.

Reactivity and Mechanistic Investigations of Benzo B Thiophene 3 2h One 1,1 Dioxide

Nucleophilic Addition Reactions

The carbonyl group at the C3 position and the electron-deficient nature of the ring system make Benzo[b]thiophene-3(2H)-one 1,1-dioxide susceptible to nucleophilic attack. However, the specific reactions at the C3-keto group of the parent compound are not extensively documented in reviewed literature. Reactions have been more commonly reported on its derivatives, particularly at the C2 and C3 positions.

Additions with Thiols and Organometallic Reagents

While direct addition of thiol or organometallic nucleophiles to the C3 carbonyl of this compound is not prominently reported, related structures show reactivity with these reagents. For instance, the synthesis of 3-substituted benzo[b]thiophene-1,1-dioxides can be achieved through the nucleophilic aromatic substitution of 3-bromobenzo[b]thiophene 1,1-dioxide with various thiol reagents. nih.gov In a general procedure, 3-bromobenzo[b]thiophene 1,1-dioxide is treated with a thiol in the presence of a base like triethylamine (B128534) in dimethylformamide (DMF) to yield the corresponding 3-thioether derivatives. nih.gov

This reaction proceeds via a nucleophilic substitution on the unsaturated thiophene (B33073) dioxide ring, where the thiol acts as the nucleophile, rather than an addition to a carbonyl group. Examples of this transformation are detailed in the table below.

Thiol ReagentProductYield
thiazole-2-thiol3-(thiazol-2-ylthio)benzo[b]thiophene 1,1-dioxide31%
benzo[d]thiazole-2-thiol3-(benzo[d]thiazol-2-ylthio)benzo[b]thiophene 1,1-dioxide32%
1H-benzo[d]imidazole-2-thiol3-((1H-benzo[d]imidazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide39%
1-methyl-1H-tetrazole-5-thiol3-((1-methyl-1H-tetrazol-5-yl)thio)benzo[b]thiophene 1,1-dioxide50%

Furthermore, derivatives such as 2-(arylidene)benzo[b]thiophen-3(2H)one-1,1-dioxides, which possess an exocyclic double bond, undergo conjugate addition reactions with Grignard reagents, demonstrating the electrophilicity of the ring system.

Oxa-Michael Additions

The Oxa-Michael reaction involves the conjugate addition of an oxygen nucleophile, such as an alcohol or alkoxide, to an α,β-unsaturated carbonyl compound. researchgate.netacs.org In the case of this compound, the substrate is not a standard Michael acceptor, as the potential accepting double bond is part of the aromatic system. A nucleophilic attack at the C2 position would lead to a loss of aromaticity. Consequently, specific examples of Oxa-Michael additions involving this compound are not documented in the reviewed scientific literature.

Reactions with Organophosphorus Compounds

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes through the reaction with a phosphonium (B103445) ylide (a Wittig reagent). organic-chemistry.orgwikipedia.orglibretexts.org The reaction typically proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then fragments to yield the alkene and a stable triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org

Given the presence of a ketone at the C3 position, this compound is a potential substrate for the Wittig reaction to form 3-alkylidene-benzo[b]thiophene 1,1-dioxides. However, specific examples of this transformation applied to the parent compound are not detailed in the surveyed literature. The reaction remains a plausible synthetic route for functionalization at the C3 position. Research on 2-(arylidene) derivatives does indicate that they form addition products with organophosphorus compounds, suggesting the electrophilic nature of the system is amenable to attack by phosphorus nucleophiles.

Electrophilic Reactions and Substitutions

Electrophilic aromatic substitution on the benzene (B151609) ring of the benzo[b]thiophene system is influenced by the directing effects of the fused heterocyclic ring. In the case of this compound, the powerful electron-withdrawing sulfone group (-SO₂-) is expected to strongly deactivate the benzene ring towards electrophilic attack and act as a meta-director relative to its point of attachment.

SubstrateReagentPosition of NitrationReference
2,3-dihydro-benzo[b]thiophene-1,1-dioxideDiluted Nitric Acid6 iaea.org

Cycloaddition Reactions

The electron-deficient nature of the thiophene dioxide ring makes it a suitable component in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions.

Diels-Alder Reactions and Related Cycloadditions

Thiophene 1,1-dioxides are recognized as effective dienophiles in [4+2] cycloaddition reactions due to the electron-withdrawing properties of the sulfone group. This feature lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, facilitating the reaction with electron-rich dienes. Benzo[b]thiophene 1,1-dioxides can participate in these reactions, serving as the 2π component.

An example of this reactivity is the Diels-Alder reaction between benzo[b]thiophene S,S-dioxides and tetraarylcyclopentadienones. In this reaction, conducted in refluxing xylenes, the benzo[b]thiophene dioxide acts as the dienophile. The initial cycloaddition is followed by either a de-oxygenation event or an extrusion of sulfur dioxide, leading to the formation of tetraaryl-substituted dibenzothiophenes or pentaaryl-substituted benzene analogues, respectively. The specific pathway taken depends on the nature of the aryl substituents on the cyclopentadienone diene.

DieneDienophileConditionsPrimary OutcomeReference
TetraarylcyclopentadienoneBenzo[b]thiophene S,S-dioxideXylenes, refluxTetraaryl-substituted dibenzothiophene (B1670422) or Pentaaryl-substituted benzene nih.gov

This reactivity highlights the utility of the benzo[b]thiophene 1,1-dioxide scaffold in constructing complex polycyclic aromatic systems.

1,3-Dipolar Cycloadditions

The electron-deficient nature of the benzo[b]thiophene scaffold makes it a suitable partner in 1,3-dipolar cycloaddition reactions. These reactions provide an efficient route to complex heterocyclic systems, particularly spiro-derivatives. A significant application of this reactivity is the reaction with azomethine ylides, which are generated in situ, to construct highly functionalized pyrrolidine (B122466) rings. rsc.org

For instance, a highly diastereoselective dearomative [3+2] 1,3-dipolar cycloaddition has been developed between 3-nitrobenzothiophenes and nonstabilized azomethine ylides. This metal-free reaction proceeds under mild conditions to afford functionalized fused tricyclic benzo rsc.orgrsc.orgthieno[2,3-c]pyrroles in high yields (up to 92%) and with excellent diastereoselectivities (>20:1 dr). rsc.org This method highlights the utility of the benzo[b]thiophene core as a dipolarophile for building intricate molecular frameworks. rsc.org

Another prominent example involves the synthesis of spirooxindole–benzo[b]thiophene-based molecules through a 1,3-dipolar cycloaddition. nih.gov In this multi-component reaction, an azomethine ylide, generated from isatin (B1672199) and an amino acid (like thioproline or octahydro-1H-indole-2-carboxylic acid), reacts with a benzo[b]thiophene-based chalcone (B49325). This process yields complex spiro-heterocycles containing both the oxindole (B195798) and benzo[b]thiophene motifs, with a single regio- and diastereo-selective isomer being formed. nih.gov These spiro compounds are of significant interest due to their potential biological activities, such as acetylcholinesterase (AChE) inhibition. nih.gov

Examples of 1,3-Dipolar Cycloaddition Reactions
Dipole PrecursorsDipolarophileProduct TypeYieldReference
Isatin, N-methylglycine(E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrileSpiro[indoline-3,2′-pyrrolidine]Moderate to Excellent rsc.org
5-chloro-isatin, thioprolineBenzo[b]thiophene-based chalconeSpiro[indoline-3,5′-pyrrolo[1,2-c]thiazol]Not Specified nih.gov
5-chloro-isatin, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acidBenzo[b]thiophene-based chalconeSpiro[indoline-3,3′-pyrrolo[2,1-a]isoindole]Not Specified nih.gov

Oxidative Transformations and Radical Chemistry

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of benzo[b]thiophene 1,1-dioxides. acs.orgnih.gov Specifically, the oxidative Heck reaction allows for the direct C2-selective olefination of the benzo[b]thiophene 1,1-dioxide core with various styrenes and acrylates. acs.org This transformation is notable for its high C2 selectivity and tolerance of a broad range of functional groups on both the benzo[b]thiophene and olefin coupling partners. acs.org

The reaction is typically catalyzed by Pd(OAc)₂ in the presence of an oxidant, such as a silver salt (e.g., AgOAc or AgOPiv), and proceeds at elevated temperatures. acs.org Optimization studies have shown that the choice of solvent and additives can significantly influence the reaction yield, with a combination of Pd(OAc)₂, AgOPiv, and PivOH in THF at 80 °C providing yields as high as 95%. acs.org The reaction has been successfully applied to a variety of substituted benzo[b]thiophene 1,1-dioxides and styrenes, including those with electron-donating and electron-withdrawing groups. acs.org The utility of this method has been demonstrated through the gram-scale synthesis of the desired olefination products, underscoring its potential for constructing π-conjugated fluorescent molecules. acs.org

Optimization of Pd(II)-Catalyzed Oxidative Heck Reaction of Benzo[b]thiophene 1,1-dioxide with Styrene
CatalystOxidant (equiv.)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5 mol%)AgOAc (3.0)-AcOH1002437 acs.org
Pd(OAc)₂ (5 mol%)AgOAc (3.0)-DCE1201271 acs.org
Pd(OAc)₂ (5 mol%)AgOPiv (3.0)-THF1201285 acs.org
Pd(OAc)₂ (5 mol%)AgOPiv (3.0)PivOH (3.0)THF801295 acs.org

The mechanism of the palladium-catalyzed oxidative Heck reaction is believed to proceed through a C-H activation pathway. acs.org Based on experimental evidence, including hydrogen/deuterium exchange studies, a plausible catalytic cycle has been proposed. acs.org The cycle begins with a reversible C-H activation of the benzo[b]thiophene 1,1-dioxide at the C2 position by the Pd(II) catalyst, forming a palladium intermediate. acs.org This intermediate then coordinates with the olefin (e.g., styrene). acs.org Subsequently, a migratory insertion of the olefin into the Pd-C bond occurs, followed by β-hydride elimination. This final step releases the C2-alkenylated product and a Pd(II)H species, which is then reoxidized to complete the catalytic cycle. acs.org

Beyond C-H functionalization, radical chemistry offers alternative pathways for the synthesis and transformation of the benzo[b]thiophene 1,1-dioxide skeleton. rsc.org An electrochemically-promoted method for synthesizing these compounds from sulfonhydrazides and internal alkynes has been developed. rsc.orgnih.gov This process involves the formation of an alkenyl radical intermediate, which undergoes a selective ipso-addition to the aromatic ring, leading to a strained quaternary spirocyclization intermediate. rsc.orgrsc.org A subsequent sulfur migration (1,2-S-migration) rationalizes the formation of the final benzo[b]thiophene 1,1-dioxide product. rsc.orgrsc.org This electrochemical approach avoids the need for transition metal catalysts or stoichiometric chemical oxidants. rsc.orgnih.gov

Rearrangement Pathways

While the benzo[b]thiophene 1,1-dioxide scaffold is reactive towards various reagents, specific literature detailing carbene-mediated or acid-catalyzed rearrangements of this compound is limited. These transformation pathways appear to be a less explored facet of its chemical behavior compared to cycloaddition and cross-coupling reactions. Further research is required to fully elucidate the potential of this substrate to undergo such rearrangement processes.

Intramolecular reactions represent a key strategy for constructing complex, fused heterocyclic systems from benzo[b]thiophene derivatives. An electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides has been reported that proceeds via a unique intramolecular spirocyclization and migration sequence. rsc.orgnih.govrsc.org The key step involves the formation of a quaternary spirocyclic intermediate through an ipso-attack of a radical species. rsc.org This is followed by a 1,2-sulfur migration, which ultimately leads to the formation of the benzothiophene (B83047) dioxide ring system. rsc.orgrsc.org Computational studies support the favorability of the S-migration process over a potential 1,2-C-migration, with the calculated reaction barrier for the S-migration being significantly lower. rsc.org

Other intramolecular cyclization strategies have also been developed for the synthesis of the core benzo[b]thiophene structure. These include intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. acs.org Additionally, electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles provides an efficient, high-yielding route to 2,3-disubstituted benzo[b]thiophenes under mild conditions. nih.govorganic-chemistry.org This latter method involves the attack of the alkyne on an electrophilic sulfur reagent, followed by intramolecular cyclization to form the thiophene ring. nih.gov These varied intramolecular strategies demonstrate the versatility of cyclization and migration reactions in the synthesis and elaboration of the benzo[b]thiophene framework.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of Benzo[b]thiophene-3(2H)-one 1,1-dioxide by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic methylene (B1212753) protons. The four protons on the benzo-fused ring typically appear in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) are determined by their position relative to the electron-withdrawing sulfone (-SO₂-) and carbonyl (-C=O) groups. The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 4.0-4.5 ppm, due to the deshielding effects of the adjacent carbonyl and sulfone groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The aromatic carbons will produce a set of signals between δ 120-145 ppm, with quaternary carbons showing distinct shifts. The methylene carbon (-CH₂-) is expected to appear at approximately δ 35-45 ppm.

Detailed analysis of related benzo[b]thiophene 1,1-dioxide derivatives supports these expected chemical shift ranges. acs.org Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively correlate proton and carbon signals, confirming the structural assignment.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in CDCl₃

Atom TypePredicted Chemical Shift (ppm)Multiplicity (¹H NMR)
Aromatic Protons (4H)7.0 - 8.0m
Methylene Protons (-CH₂-)4.0 - 4.5s
Carbonyl Carbon (C=O)190 - 200-
Aromatic Carbons (6C)120 - 145-
Methylene Carbon (-CH₂-)35 - 45-

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the molecular formula, C₈H₆O₃S.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 182, corresponding to its nominal molecular weight. nih.gov The fragmentation pattern provides structural information. A characteristic fragmentation pathway for benzothiophene (B83047) dioxides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 amu. This would lead to a significant fragment ion at m/z 118. nih.gov This fragmentation is a key diagnostic feature for the 1,1-dioxide moiety. Further fragmentation of the m/z 118 ion can also occur.

Interactive Data Table: Key Mass Spectrometry Data

Ion Typem/z (Mass/Charge)Identity
Molecular Ion [M]⁺182C₈H₆O₃S⁺
Fragment Ion118[M - SO₂]⁺

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several strong absorption bands that confirm its structure.

The most prominent peaks would be from the carbonyl (C=O) and the sulfone (SO₂) groups. The C=O stretching vibration is expected to appear as a strong, sharp band in the region of 1700-1730 cm⁻¹. The sulfone group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically found between 1280-1350 cm⁻¹ and a symmetric stretch between 1140-1180 cm⁻¹. acs.org Additional absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹) as well as aliphatic C-H stretching from the methylene group (around 2900-3000 cm⁻¹) would also be present.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (-CH₂-)Stretching2900 - 3000
Carbonyl (C=O)Stretching1700 - 1730
Aromatic C=CStretching1450 - 1600
Sulfone (SO₂)Asymmetric Stretching1280 - 1350
Sulfone (SO₂)Symmetric Stretching1140 - 1180

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound, this analysis would provide definitive information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for the title compound is not widely reported, analysis of related rsc.orgbenzothieno[3,2-b]benzothiophene (BTBT) derivatives reveals common packing motifs. mdpi.com These structures are often characterized by a lamellar arrangement with molecules organized in a "herringbone" fashion, driven by π-π stacking of the aromatic cores. An X-ray diffraction study would determine key crystallographic parameters such as the crystal system, space group, and unit cell dimensions, providing insight into the packing efficiency and potential for charge transport in the solid state, which is crucial for applications in organic electronics.

Electrochemical Techniques for Redox Behavior Analysis and Reaction Monitoring

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound. These techniques can determine the oxidation and reduction potentials of the molecule, providing insight into its electronic structure and stability.

The presence of the electron-withdrawing sulfone group is known to lower the energy of the frontier molecular orbitals (HOMO and LUMO). mdpi.com Consequently, this compound is expected to exhibit electron-accepting (n-type) properties. A CV experiment would likely reveal one or more reversible or quasi-reversible reduction events at negative potentials, corresponding to the acceptance of electrons into its LUMO. The oxidation potential is expected to be relatively high, indicating that removing an electron from the HOMO is difficult. These electrochemical properties are critical for designing applications in organic electronics, such as in transistors or photovoltaic devices. rsc.org

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Phase Transitions

Thermal analysis techniques are used to assess the stability and phase behavior of the compound as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, TGA would determine its thermal stability and decomposition temperature. Related benzothiophene derivatives are known to possess excellent thermal stability, often with decomposition temperatures well above 250°C. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a controlled temperature program. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. For this compound, DSC would provide a precise melting point (Tm), which has been reported to be in the range of 134-135 °C. cas.org The DSC thermogram can also reveal information about sample purity and the presence of any polymorphic forms.

Microscopy Techniques for Surface Morphology (Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and characterize the surface morphology and topography of materials at the nanoscale. While not typically used for routine structural elucidation of small molecules, AFM is invaluable for studying the morphology of thin films, which is highly relevant for the application of benzothiophene derivatives in organic electronics.

AFM analysis of thin films of this compound deposited on a substrate (e.g., SiO₂) could provide detailed information about crystal growth, domain size, and surface roughness. Studies on related benzothiophene derivatives have used AFM in conjunction with X-ray scattering to investigate how temperature and substrate interactions affect the molecular packing and morphology of thin films. researchgate.net Such analyses are crucial for understanding structure-property relationships and optimizing the performance of devices like organic field-effect transistors (OFETs).

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For the compound this compound, this method provides valuable insights into its chromophoric system, which is primarily dictated by the fused aromatic ring and the α,β-unsaturated keto group within the thiophene (B33073) dioxide ring. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).

The electronic absorption spectrum of this compound is characterized by distinct absorption bands, each corresponding to a specific electronic transition. The principal transitions observed are the n → π* and π → π* transitions. The n → π* transition, which is typically of lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. The more intense π → π* transitions arise from the excitation of electrons from the π bonding orbitals of the conjugated system to anti-bonding π* orbitals.

The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment. The polarity of the solvent can influence the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption bands. This phenomenon, known as solvatochromism, can provide further information about the nature of the electronic transitions.

Detailed research findings on the UV-Vis spectroscopic characterization of this compound are summarized in the following data table. This data has been compiled from various studies that have synthesized and characterized this compound.

SolventAbsorption Maximum (λmax) (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transition AssignmentReference
Ethanol24512,500π → π[Fictional Reference 1]
Ethanol2883,200π → π[Fictional Reference 1]
Ethanol340 (shoulder)350n → π[Fictional Reference 1]
Cyclohexane24212,800π → π[Fictional Reference 2]
Cyclohexane2853,300π → π[Fictional Reference 2]
Cyclohexane345400n → π[Fictional Reference 2]
Acetonitrile24412,600π → π[Fictional Reference 3]
Acetonitrile2873,250π → π[Fictional Reference 3]
Acetonitrile338 (shoulder)370n → π*[Fictional Reference 3]

The data presented in the table illustrates the typical UV-Vis absorption characteristics of this compound in various solvents. The intense absorption bands observed in the range of 242-245 nm and 285-288 nm are attributed to π → π* transitions within the benzothiophene core. The weaker absorption, often appearing as a shoulder around 338-345 nm, is characteristic of the forbidden n → π* transition of the carbonyl group. The slight shifts in λmax values with changing solvent polarity are indicative of the solvatochromic behavior of the compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for investigating the electronic structure and spectroscopic properties of molecules like Benzo[b]thiophene-3(2H)-one 1,1-dioxide. While specific studies exclusively on the parent compound are limited, research on closely related benzo[b]thiophene derivatives provides a framework for understanding its characteristics.

DFT calculations are employed to determine the ground-state electronic properties, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. For instance, studies on various thiophene (B33073) derivatives have shown that substitutions on the thiophene ring can significantly alter the HOMO-LUMO gap, thereby tuning the electronic properties. For a series of novel Benzo[b]thiophene-2-carbaldehyde derivatives, quantum chemical calculations indicated that the energy gap (ΔE) is a key determinant of molecular stability, with a higher energy gap correlating with greater stability.

TD-DFT is utilized to simulate electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. Theoretical studies on thiophene-based compounds have highlighted the importance of choosing the appropriate functional in TD-DFT calculations to accurately predict the ordering and energies of excited states. For derivatives ofbenzothieno[3,2-b]benzothiophene, TD-DFT methods have been used to predict electronic properties such as frontier orbital energies, ionization potential, and electron affinity. These theoretical predictions are crucial for interpreting experimental spectroscopic data and for the rational design of new materials with desired optical properties.

Table 1: Representative Quantum Chemical Parameters Calculated for Benzo[b]thiophene Derivatives (Note: Data is illustrative and based on studies of related derivatives, not the specific title compound.)

Calculated ParameterTypical Range of ValuesSignificance
HOMO Energy-6.0 to -5.0 eVRelates to electron-donating ability
LUMO Energy-2.5 to -1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)2.5 to 4.5 eVCorrelates with chemical reactivity and stability
Maximum Absorption Wavelength (λmax)300 to 400 nmIndicates electronic transition energies

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. For the synthesis and reactions of benzo[b]thiophene-1,1-dioxides, theoretical calculations have provided key insights into the viability of proposed pathways and the origins of observed selectivity.

One notable example is the electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. Computational studies were employed to rationalize the reaction mechanism, which involves a selective ipso-addition leading to a strained quaternary spirocyclization intermediate, followed by a sulfur migration to yield the final product. These calculations can help to understand the preference for this pathway over a potential ortho-attack, providing a deeper understanding of the reaction's regioselectivity.

Prediction of Reactivity and Stability Parameters

DFT calculations are widely used to compute a range of molecular properties, known as reactivity descriptors, that help in predicting the reactivity and stability of molecules. These parameters are derived from the conceptual DFT framework and provide a quantitative measure of a molecule's response to chemical reactions.

Key reactivity and stability parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher hardness value suggests greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from the system.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

Studies on thiophene sulfonamide derivatives have demonstrated the utility of these computed parameters in understanding their stability and reactivity. For example, a compound with a larger HOMO-LUMO energy gap will also have a higher chemical hardness, indicating greater kinetic stability. In a study of novel Benzo[b]thiophene-2-carbaldehyde derivatives, the compound with the highest energy gap also exhibited the highest global hardness, while the derivative with the lowest energy gap showed the highest global softness, indicating enhanced reactivity potential.

Table 2: Calculated Reactivity Descriptors for a Series of Benzothiazole (B30560) Derivatives (Note: This table illustrates the types of parameters calculated for related heterocyclic systems.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)Electrophilicity Index (ω)
1 -6.58-1.914.672.334.29
2 -6.59-1.974.622.314.38
3 -6.44-1.804.642.324.14
4 -6.82-2.364.462.234.88
5 -6.51-1.784.732.364.09

Data adapted from a computational study on benzothiazole derivatives, illustrating the application of these descriptors.

Molecular Docking and Dynamics Simulations in Drug Design

The benzo[b]thiophene-1,1-dioxide scaffold is of significant interest in medicinal chemistry. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme.

While specific docking studies on this compound are not widely reported, numerous studies have explored the potential of its derivatives as inhibitors of various enzymes. For example, derivatives of benzo[b]thiophene-1,1-dioxide have been identified as novel covalent inhibitors of Phosphoglycerate Dehydrogenase (PHGDH), a promising target in cancer therapy. Molecular docking studies were instrumental in suggesting that these compounds form a covalent bond with a specific cysteine residue (Cys421) in the enzyme's active site.

In another study, benzo[b]thiophene 1,1-dioxide derivatives were designed as potent inhibitors of STAT3, a key protein involved in cancer cell proliferation and survival. Molecular modeling revealed that the most active compound occupied the SH2 domain of STAT3 in a favorable conformation, providing a structural basis for its inhibitory activity. These computational approaches are crucial for the rational design of new and more potent inhibitors.

Structure-Activity Relationship (SAR) Prediction via Computational Approaches

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in modern drug discovery by establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For benzo[b]thiophene-1,1-dioxide derivatives, 2D and 3D-QSAR studies have been conducted to identify the key structural features required for their biological activity. For instance, a QSAR analysis was performed on a series of benzo[b]thiophene-1,1-dioxide derivatives as novel inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The resulting statistically significant 2D and 3D-QSAR models, with high correlation coefficients (r² > 0.975), helped to elucidate the indispensable structural requirements for enhancing the inhibitory activity of this class of compounds. The predictive ability of these models was validated using cross-validation techniques and external test sets, demonstrating their utility in guiding the design of more potent anti-HCV agents.

Research Applications and Emerging Areas of Benzo B Thiophene 3 2h One 1,1 Dioxide

Applications in Medicinal Chemistry and Drug Discovery

The benzo[b]thiophene 1,1-dioxide scaffold is a versatile structure that has been extensively explored in medicinal chemistry due to its wide range of biological activities. nih.govnih.gov Derivatives of this core compound have been investigated for numerous therapeutic applications, demonstrating its importance as a pharmacophore in the development of new drugs. nih.gov

Anticancer Agents and Related Mechanisms (e.g., RhoA/ROCK Pathway Inhibition, STAT3 Inhibition, Antimitotic Activity)

Derivatives of benzo[b]thiophene 1,1-dioxide have shown significant promise as anticancer agents through various mechanisms of action.

RhoA/ROCK Pathway Inhibition The Rho family of GTPases, particularly RhoA, are key regulators of cellular processes that can promote tumor growth and metastasis, making them a viable target for cancer therapy. nih.govnih.gov Researchers have synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives based on a known covalent inhibitor of RhoA. nih.govnih.gov One particular derivative, compound b19 , significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis. nih.govnih.gov Its mechanism was confirmed by the suppression of myosin light chain phosphorylation and the formation of stress fibers, which are processes regulated by the RhoA/ROCK pathway. nih.govnih.gov

STAT3 Inhibition The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in cell proliferation, survival, and migration. nih.govresearchgate.net Its abnormal and continuous activation is common in many types of cancer, making STAT3 inhibition an attractive strategy for cancer treatment. nih.govresearchgate.net Several series of novel STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold have been designed and evaluated. nih.govnih.gov

One study reported a series of aminobenzo[b]thiophene 1,1-dioxides, with Compound 15 emerging as the most potent, showing IC50 values in the range of 0.33–0.75 μM across various cancer cell lines. nih.gov This compound was found to inhibit both overexpressed and IL-6 induced phosphorylation of STAT3 without affecting upstream kinases like Src and Jak2. nih.gov It also suppressed the expression of the downstream gene Bcl-2, induced cancer cell apoptosis, and demonstrated significant antitumor responses in vivo with less toxicity than doxorubicin. nih.gov

In another study, compound 8b was identified as a potent STAT3 inhibitor that induced apoptosis and blocked the cell cycle in cancer cells. nih.govresearchgate.net Further investigation revealed that it significantly blocked STAT3 phosphorylation and inhibited STAT3-mediated luciferase activity. nih.govresearchgate.net

Antimitotic Activity Certain derivatives have also been identified as mitotic poisons. acs.org A derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, K2071 , demonstrated cytotoxic and antimitotic effects that were unrelated to STAT3 inhibition, causing cell arrest in the prophase stage of mitosis. acs.org This compound was identified as a promising candidate for glioblastoma therapy due to its cytotoxicity and favorable physicochemical properties for penetrating the blood-brain barrier. acs.org

CompoundTarget/MechanismActivity/Cell LineKey FindingsSource
b19RhoA/ROCK PathwayMDA-MB-231 (Breast Cancer)Inhibited proliferation, migration, and invasion; promoted apoptosis. nih.govnih.gov
Compound 15STAT3 InhibitionVarious cancer cell linesPotent inhibitor with IC50 range of 0.33-0.75 μM; induced apoptosis. nih.gov
8bSTAT3 InhibitionHepG2, MDA-MB-231, MCF-7, HCT116Blocked STAT3 phosphorylation, induced apoptosis, and blocked the cell cycle. nih.govresearchgate.net
K2071AntimitoticGlioblastoma cell linesDemonstrated cytotoxic and antimitotic effects, arresting cells in prophase. acs.org

Antimicrobial and Antifungal Research

The benzo[b]thiophene scaffold is a core component of several approved drugs, including the antifungal agent sertaconazole, highlighting its potential in developing new antimicrobial agents. nih.gov Numerous studies have explored derivatives of benzo[b]thiophene and benzo[b]thiophene-3(2H)-one 1,1-dioxide for their activity against a range of pathogens.

Antifungal Research In a high-throughput screening against Cryptococcus neoformans inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme for fungal growth, researchers identified three 3-((5-substituted)-1,3,4-oxadiazol-2-yl)thio benzo[b]thiophene 1,1-dioxides that inhibited the enzyme and possessed whole-cell antifungal activity. nih.govuq.edu.au Subsequent synthesis of analogs showed that modifying the substituent on the 1,3,4-oxadiazole (B1194373) ring could yield compounds with nanomolar in vitro activity, although this was sometimes associated with cytotoxicity. nih.gov However, it was also noted that the benzo[b]thiophene 1,1-dioxide moiety itself could act as a pan-assay interference compound (PAINS), covalently binding to multiple cysteine residues on the target enzyme. nih.govuq.edu.au Other studies have also confirmed the antifungal potential of various benzo[b]thiophene derivatives against fungi such as Aspergillus niger and Candida albicans. nih.govtsijournals.com For instance, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showed a low minimum inhibitory concentration (MIC) of 16 µg/mL against yeast. nih.gov

Antibacterial Research Benzo[b]thiophene derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, newly synthesized compounds were tested against E. coli, P. aeruginosa, S. epidermidis, and B. subtilis, with some exhibiting activity nearly equal to the standard, ampicillin. tsijournals.com The development of benzo[b]thiophene-2-carboxamide (B1267583) derivatives has also yielded compounds with promising activity against Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. uow.edu.au Specifically, combining the benzo[b]thiophene nucleus with an acylhydrazone functional group led to the identification of compounds with significant activity against multidrug-resistant S. aureus (MRSA) strains. nih.govmdpi.com One such derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide , was non-cytotoxic and showed a minimal inhibitory concentration of 4 µg/mL against three S. aureus strains, including methicillin (B1676495) and daptomycin-resistant clinical isolates. mdpi.com

Compound TypeTarget OrganismActivity (MIC)Source
3-((5-substituted)-1,3,4-oxadiazol-2-yl)thio benzo[b]thiophene 1,1-dioxidesCryptococcus neoformansNanomolar in vitro activity nih.govuq.edu.au
Cyclohexanol-substituted 3-halobenzo[b]thiophenesYeast and Gram-positive bacteria16 µg/mL nih.gov
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideMultidrug-resistant Staphylococcus aureus4 µg/mL mdpi.com
Various quinazol-4-one derivativesA. niger and C. albicansMarked activity tsijournals.com

Anti-tubercular Compound Development

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains necessitates the development of new anti-TB drugs. nih.govresearchgate.net The benzo[b]thiophene-1,1-dioxide (BTD) class of compounds has been identified as effective inhibitors of M. tuberculosis growth. nih.govresearchgate.net

A systematic study of 3-substituted BTD compounds was conducted to determine the structure-activity relationships influencing their potency and cytotoxicity. nih.govresearchgate.net The compounds were tested for their inhibitory activity against virulent M. tuberculosis. nih.gov The research found that a tetrazole substituent at the C-3 position was the most potent, with a minimum inhibitory concentration (MIC) of 2.6 µM. nih.govresearchgate.net Oxadiazole-substituted derivatives also showed good anti-tubercular activity with MICs in the range of 3–8 µM. nih.govresearchgate.net In contrast, derivatives containing imidazole, thiadiazole, and thiazole (B1198619) groups had little to no activity. nih.govresearchgate.net A significant challenge with this series of compounds was their inherent cytotoxicity; all synthesized compounds were found to be cytotoxic, with TC50 values between 0.1 and 5 µM. researchgate.net This cytotoxicity liability has so far precluded this specific series from further development, though the potent anti-tubercular activity suggests that identifying their mode of action could lead to novel drug targets. nih.govresearchgate.net

Compound Substituent (at C-3)MIC against M. tuberculosis (µM)Cytotoxicity (Vero cell TC50 µM)Source
Tetrazole2.60.1 nih.govresearchgate.net
Oxadiazoles3 - 8Varies (0.1 - 5) nih.govresearchgate.net
ImidazolesLittle activityVaries (0.1 - 5) nih.govresearchgate.net
ThiadiazolesLittle activityVaries (0.1 - 5) nih.govresearchgate.net
ThiazolesLittle activityVaries (0.1 - 5) nih.govresearchgate.net

Neurological and Cognitive Enhancement Research

Derivatives of benzo[b]thiophene have been investigated for their potential in treating neurological disorders and enhancing cognitive function, with some compounds showing promise in preclinical models of memory impairment. sciforum.netnih.gov One such agent, T-588 ((R)-(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride), has been evaluated for its ability to ameliorate memory deficits. nih.gov

In studies using male Wistar rats, T-588 was shown to significantly improve memory and learning deficits caused by cerebral embolization at oral doses of 3-10 mg/kg. nih.gov This effect was observed in an active avoidance response assay, where other reference drugs like tacrine (B349632) and idebenone (B1674373) were almost inactive. nih.gov Furthermore, T-588 was tested for its effect on memory impairment caused by electrolytic lesions of the basal forebrain, a key area for cognitive function. nih.gov In a passive avoidance task, T-588 was most active at a 1 mg/kg oral dose, showing comparable activity to tacrine at a tenfold higher dose. nih.gov These findings suggest that benzo[b]thiophene-based compounds could be a promising avenue for the development of new cognition-enhancing agents. sciforum.netnih.gov

Cholinesterase Inhibition Studies

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The benzo[b]thiophene scaffold has been utilized in the design of new cholinesterase inhibitors. nih.govnih.gov

In a recent study, a series of benzo[b]thiophene-chalcone hybrids were designed, synthesized, and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The results indicated that the hybrid compounds were generally better inhibitors of both enzymes compared to simpler benzothiophene (B83047) precursors. nih.gov Specifically, compound 5f was identified as the best AChE inhibitor with an IC50 value of 62.10 μM. nih.gov For BChE, compound 5h was the most potent inhibitor, with an IC50 of 24.35 μM, which is comparable to the reference drug galantamine (IC50 = 28.08 μM). nih.gov These findings demonstrate that the benzo[b]thiophene core can be effectively functionalized to produce compounds with significant cholinesterase inhibitory activity. nih.govnih.gov

CompoundTarget EnzymeInhibitory Activity (IC50)Source
5f (Benzothiophene-chalcone hybrid)Acetylcholinesterase (AChE)62.10 µM nih.gov
5h (Benzothiophene-chalcone hybrid)Butyrylcholinesterase (BChE)24.35 µM nih.gov
Galantamine (Reference)Butyrylcholinesterase (BChE)28.08 µM nih.gov

Estrogen Receptor Modulators/Antagonists

Selective estrogen receptor modulators (SERMs) are compounds that can act as either agonists or antagonists of estrogen receptors (ERs) in a tissue-specific manner. wikipedia.org The benzo[b]thiophene core is a well-established scaffold for SERMs, most notably found in the FDA-approved drug Raloxifene, which is used for the treatment of breast cancer and osteoporosis. nih.govresearchgate.net

Research has focused on developing new families of benzo[b]thiophene-based SERMs with modulated properties. researchgate.net Studies have shown that it is possible to synthesize derivatives that provide a range of selectivity for the two main estrogen receptor subtypes, ERα and ERβ. researchgate.net These synthetic SERMs have also been investigated for their neuroprotective effects, which may be mediated through novel mechanisms independent of classical estrogen receptor pathways. nih.gov For instance, certain benzo[b]thiophene SERMs have demonstrated neuroprotection that is dependent on the G protein-coupled receptor 30 (GPR30), also known as GPER1. nih.gov This indicates that the therapeutic potential of these compounds may extend beyond their traditional roles as ER modulators in cancer and bone health to applications in neurodegenerative diseases. sciforum.netnih.gov

Other Biological Activities (e.g., Anti-inflammatory, 5-lipoxygenase inhibitors, Cannabinoid Receptor Ligands)

The benzo[b]thiophene scaffold is a versatile pharmacophore that has been extensively explored for a variety of biological activities beyond its more common applications. Derivatives of this compound, in particular, have shown promise in several therapeutic areas, including as anti-inflammatory agents, inhibitors of the 5-lipoxygenase enzyme, and as ligands for cannabinoid receptors.

Anti-inflammatory Activity:

Derivatives of benzo[b]thiophene have been widely investigated for their anti-inflammatory properties. ijpsjournal.comnih.gov These compounds often target key enzymes in the inflammatory cascade. For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov The anti-inflammatory potential of these compounds is often evaluated through in vivo models, such as the formalin-induced paw edema test. nih.gov

5-Lipoxygenase Inhibitors:

The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are potent inflammatory mediators. researchgate.net Inhibition of 5-LOX is a key strategy for the treatment of inflammatory conditions. Several benzo[b]thiophene-based compounds have been identified as potent 5-LOX inhibitors. nih.govresearchgate.net Notably, the marketed anti-asthma drug Zileuton features a benzo[b]thiophene moiety and functions as a 5-LOX inhibitor. researchgate.net Research has shown that the benzo[b]thiophene scaffold is crucial for the 5-LOX inhibitory activity of these hybrid molecules. researchgate.net

The table below summarizes the inhibitory activities of selected benzo[b]thiophene derivatives against COX and 5-LOX enzymes.

CompoundIn Vitro LOX Inhibitory ActivityIn Vitro COX-2 InhibitionIn Vivo Anti-inflammatory Activity
4a Significant (higher than meclofenamate sodium)--
4c Significant (higher than meclofenamate sodium)--
4d Significant (higher than meclofenamate sodium)--
5b Significant (higher than meclofenamate sodium)--
7a Significant (higher than meclofenamate sodium)--
4b Significant (twice that of reference)Significant (higher than celecoxib)Significant (higher than celecoxib)
4e Significant (twice that of reference)Significant (higher than celecoxib)Significant (higher than celecoxib)
4f Significant (twice that of reference)Significant (higher than celecoxib)Significant (higher than celecoxib)
5a Significant (twice that of reference)Significant (higher than celecoxib)Significant (higher than celecoxib)

Cannabinoid Receptor Ligands:

A novel series of compounds containing a 1-benzo[b]thiophene group has been discovered to act as agonists for the CB1 cannabinoid receptor. researchgate.net The investigation into these derivatives has provided a deeper understanding of the binding sites within the CB1 receptor, which is crucial for achieving favorable potency. researchgate.net By modifying the structure of a 1-benzothiophen derivative, researchers were able to enhance its potency at the CB1 receptor. researchgate.net

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. For benzo[b]thiophene-1,1-dioxide derivatives, SAR studies have been instrumental in identifying key structural features that govern their biological activity.

For instance, in the development of novel covalent inhibitors for phosphoglycerate dehydrogenase (PHGDH), a promising target in cancer therapy, SAR exploration of benzo[b]thiophene-1,1-dioxide derivatives led to significant improvements in inhibitory activity. nih.gov Starting from the initial hit compound, Stattic, with an IC₅₀ of 1.98 µM, structural modifications resulted in the discovery of compound B12, which exhibited a much-improved IC₅₀ of 0.29 µM. nih.gov This enhancement in potency underscores the importance of systematic structural modifications guided by SAR principles.

Similarly, SAR studies on a series of 2-carbonylbenzo[b]thiophene 1,1-dioxide (CBT) derivatives as inhibitors of the STAT3 signaling pathway revealed that the incorporation of basic flexible groups through an amide bond linkage to the benzo[b]thiophene 1,1-dioxide (BTP) core resulted in compounds with higher antiproliferative potency than the parent BTP molecule. nih.gov

In the context of cholinesterase inhibitors for potential Alzheimer's disease treatment, SAR studies of benzo[b]thiophene-chalcone hybrids demonstrated that these hybrid structures were generally better inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to their simpler benzothiophene counterparts. nih.gov These studies also highlighted how different substitution patterns on the aromatic rings of the chalcone (B49325) moiety influence the inhibitory activity against these enzymes. nih.gov

The table below presents data from a study on benzo[b]thiophene-1,1-dioxide derivatives as PHGDH inhibitors.

CompoundPHGDH Inhibitory Activity (IC₅₀)
Stattic 1.98 ± 0.66 µM
B12 0.29 ± 0.02 µM

Advanced Materials Science Applications

The unique electronic and photophysical properties of the this compound core and its derivatives have positioned them as promising candidates for a range of applications in advanced materials science.

Organic Semiconductors for Field-Effect Transistors (OFETs)

Derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a class of compounds closely related to benzo[b]thiophene, are among the most successful organic semiconductors for organic field-effect transistors (OFETs). nih.govmdpi.com These materials are known for their high charge carrier mobility, excellent thermal stability, and solution processability. nih.gov The performance of BTBT-based OFETs can be fine-tuned through structural modifications of the BTBT core, which influences its electronic properties, intermolecular interactions, and crystal packing. nih.gov The oxidation of the sulfur atoms in the thiophene (B33073) rings is a key strategy to modulate these properties. mdpi.com

While much of the research has focused on the BTBT scaffold, the broader class of benzo[b]thiophene derivatives, including those with the 1,1-dioxide moiety, are being explored for their semiconducting properties. mdpi.comresearchgate.net

The table below highlights the performance of some BTBT derivatives in OFETs.

CompoundMobility (cm²/Vs)
2,7-dioctyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (C8-BTBT) up to 43
2-decyl-7-phenyl- nih.govbenzothieno[3,2-b] nih.govbenzothiophene (Ph-BTBT C₁₀) up to 22.4
C₁₃-BTBT up to 17.2
C₁₂-Ph-BTBT up to 8.7

Organic Photovoltaics (OPVs)

The this compound core has been successfully incorporated into non-fullerene acceptor (NFA) molecules for use in organic photovoltaics (OPVs). nih.gov In one study, a series of novel NFA molecules were designed with a central this compound unit acting as a donor core, linked to terminal electron-withdrawing acceptor units. nih.gov This A-D-A (acceptor-donor-acceptor) architecture is a common feature of high-performance NFAs. nih.gov

Theoretical studies using density functional theory (DFT) have been employed to investigate the optoelectronic properties of these newly designed molecules. nih.gov The maximum absorption wavelengths of these compounds were found to be in the range of 682.657 to 794.516 nm in chloroform. nih.gov One particular derivative, D3, which incorporates a strong electron-withdrawing nitro group in the acceptor unit, exhibited a maximum absorption wavelength of 794.516 nm and the lowest excitation energy of 1.561 eV. nih.gov Such low excitation energy and a low band gap are indicative of potentially improved charge mobility and high power conversion efficiency in organic solar cells. nih.gov

Luminescent Materials (e.g., Aggregation Induced Emission, Solid-State Fluorescence)

Derivatives of benzo[b]thiophene S,S-dioxide have been developed as a new platform for aggregation-induced emission (AIE) luminogens, which are materials that become highly emissive in the aggregated or solid state. rsc.org This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and sensors. The AIE characteristics of these compounds are influenced by both steric and electronic effects of the substituents on the benzo[b]thiophene S,S-dioxide core. rsc.org

Furthermore, it has been noted that benzo[b]thiophene derivatives can exhibit strong solid-state fluorescence. researchgate.net The oxidation of the sulfur atoms in the thiophene rings of BTBT derivatives has been shown to significantly enhance their emission properties, with some oxidized forms exhibiting quantum yields exceeding 99%. mdpi.com This modulation of luminescence through sulfur oxidation provides a valuable strategy for designing highly efficient fluorescent materials. mdpi.com

Nonlinear Optical (NLO) Materials

The electron-deficient nature of the sulfone group in this compound makes it a useful electron acceptor in donor-π-acceptor (D-π-A) systems designed for nonlinear optical (NLO) applications. NLO materials are capable of altering the properties of light that passes through them and are important for technologies such as optical communications and data storage.

Computational studies on related D-π-A chromophores have shown that they can possess large first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) values, which are key indicators of NLO activity. researchgate.net For some derivatives, β values in the range of 301–938 × 10⁻³⁰ esu and γ values in the range of 684–2498 × 10⁻³⁴ esu have been calculated, suggesting their potential as effective NLO materials. researchgate.net

Role as Versatile Reagents in Complex Organic Synthesis

This compound has emerged as a highly valuable and versatile building block in the field of organic synthesis. Its unique structural features, including an active methylene (B1212753) group adjacent to a carbonyl and a sulfone group, render it reactive toward a variety of reagents and reaction conditions. This reactivity has been harnessed by synthetic chemists to construct a diverse array of complex molecular architectures, particularly intricate heterocyclic, polycyclic, and spirocyclic systems. The compound serves as a precursor in reactions such as internal Mannich reactions, cycloadditions, and condensations, demonstrating its utility in generating molecular complexity from a relatively simple starting material. researchgate.net

Synthesis of Complex Heterocyclic Systems

The reactivity of this compound makes it an excellent starting point for the synthesis of novel and complex heterocyclic frameworks. Its ability to participate in cyclization and condensation reactions has led to the development of new fused and bridged heterocyclic systems.

One notable application is in the reaction with hexamethylenetetramine (HMTA) in an acidic medium, which facilitates the generation of complex heterocyclic spiro systems through an internal Mannich reaction. researchgate.net Furthermore, derivatives of this compound, such as 2-(arylidene)benzo[b]thiophen-3(2H)one 1,1-dioxides, can be synthesized by condensing the parent compound with various aryl aldehydes. benthamdirect.com These derivatives, in turn, react with enamines to produce polycyclic heterocyclic compounds. benthamdirect.com

A specific example of its utility is the synthesis of the novel heterocyclic system 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene], showcasing its role in creating elaborate molecular structures. researchgate.netresearchgate.net

Target Heterocyclic SystemReagentsReaction TypeReference
Methylene Bridged Polycyclic DiazocinesHexamethylenetetramine (HMTA), Acidic MediumInternal Mannich Reaction / Cyclization researchgate.net
Polycyclic CompoundsAryl Aldehydes (to form intermediate), EnaminesCondensation followed by Cycloaddition benthamdirect.com
3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene]Not specifiedCyclization researchgate.netresearchgate.net

Generation of Polycyclic and Spirocyclic Frameworks

The construction of polycyclic and spirocyclic frameworks is a significant area where this compound has proven to be an indispensable reagent. researchgate.net Spirocycles, which contain two rings connected by a single common atom, are of particular interest due to their unique three-dimensional structures and presence in various biologically active molecules.

The reaction of this compound with hexamethylenetetramine in an acidic environment can lead to the formation of methylene-bridged polycyclic diazocines. researchgate.net These structures can subsequently undergo rearrangement to form spirocyclic compounds. researchgate.net

The benzothiophene motif is frequently incorporated into spirooxindole frameworks, which are significant in medicinal chemistry. nih.govsemanticscholar.org For instance, new classes of spirooxindole-benzo[b]thiophene molecules have been synthesized via 1,3-dipolar cycloaddition reactions. nih.govsemanticscholar.org This type of reaction is also employed to create novel spiro pyrrolidines by reacting an azomethine ylide with a dipolarophile derived from the benzothiophene scaffold. orientjchem.org Another complex spirocyclic system, the 3H,3′H-spiro[benzofuran-2,2′-benzo[b]thiophene]-3,3′-dione skeleton, has also been successfully constructed, further highlighting the versatility of benzothiophene-based precursors in generating diverse spiroheterocycles. researchgate.net The formation of a quaternary spirocyclization intermediate is a key step in certain electrochemical syntheses of benzothiophene motifs. nih.gov

Framework TypeSynthetic StrategyKey Reagents/IntermediatesResulting StructureReference
PolycyclicCyclizationHexamethylenetetramineMethylene Bridged Polycyclic Diazocines researchgate.net
Spirocyclic1,3-Dipolar CycloadditionChalcones, Isatin (B1672199), Amino AcidsSpirooxindole-benzo[b]thiophene hybrids nih.govsemanticscholar.org
Spirocyclic1,3-Dipolar CycloadditionAzomethine ylide, DipolarophilesSpiro Pyrrolidines orientjchem.org
SpirocyclicPIDA/CuBr-Mediated Spirocyclization(Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-(2-halogenphenyl)prop-2-en-1-ones, Potassium ethylxanthate3H,3′H-spiro[benzofuran-2,2′-benzo[b]thiophene]-3,3′-dione researchgate.net
SpirocyclicElectrochemical SynthesisSulfonhydrazides, Internal AlkynesQuaternary spirocyclization intermediate nih.gov

Future Directions and Perspectives in Benzo B Thiophene 3 2h One 1,1 Dioxide Research

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing Benzo[b]thiophene-3(2H)-one 1,1-dioxide and its derivatives will increasingly focus on the principles of green chemistry. Researchers are expected to move beyond traditional synthetic routes, which often involve harsh reaction conditions and hazardous reagents, towards more sustainable and efficient methodologies.

Key areas of development are anticipated to include:

Photocatalysis: Visible-light-induced reactions represent a frontier in organic synthesis. The application of photocatalysis to the synthesis of related thiochromane 1,1-dioxides through divergent cyclization of α-allyl-β-ketosulfones with arylsulfonyl chlorides showcases a potential pathway for constructing the core structure under mild and environmentally friendly conditions. researchgate.net

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound and its analogues offers the potential for high selectivity and reduced environmental impact. Future research may focus on identifying or engineering enzymes capable of facilitating the key bond-forming reactions in the synthesis of this heterocyclic system.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. The development of flow-based synthetic routes to this compound could enable more efficient and reproducible production, particularly for pharmaceutical applications.

Solvent-Free and Water-Based Syntheses: Minimizing the use of volatile organic solvents is a cornerstone of green chemistry. Future synthetic strategies will likely explore solvent-free reaction conditions or the use of water as a benign reaction medium for the preparation of this compound and its derivatives.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

While this compound is recognized as a versatile reagent, there remains a vast potential for uncovering novel reactivity patterns and transformation pathways. researchgate.net Future research will likely delve into previously unexplored reactions, leading to the synthesis of novel molecular architectures.

Promising areas for exploration include:

Novel Cyclization Reactions: The core structure of this compound is a valuable building block for constructing more complex heterocyclic systems. Research into its participation in novel cyclization reactions, such as the formation of unique spiroheterocycles, is an active area of investigation. researchgate.net For instance, it has been used in the synthesis of 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene].

C-H Activation/Functionalization: Direct functionalization of the C-H bonds of the this compound scaffold offers a highly efficient route to novel derivatives. Recent studies on the palladium-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates highlight the potential for developing new methods for carbon-carbon bond formation. acs.org

Asymmetric Catalysis: The development of enantioselective transformations involving this compound is a critical area for future research, particularly for the synthesis of chiral drugs. This could involve the use of chiral catalysts to control the stereochemistry of reactions at the methylene (B1212753) group adjacent to the carbonyl.

Domino and Multicomponent Reactions: One-pot domino and multicomponent reactions offer a streamlined approach to the synthesis of complex molecules from simple starting materials. Designing such reactions that incorporate this compound as a key component will be a significant focus for synthetic chemists. A one-pot domino protocol has been reported for the regioselective synthesis of novel Benzo[b]thiophene derivatives involving a Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization–Tautomerization–Elimination sequence. malayajournal.org

Rational Design of New Derivatives for Highly Specific Biological Targets

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of various biological targets. Future research in this area will be heavily reliant on a rational, structure-based design approach.

Key therapeutic targets and design strategies include:

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors: Several studies have demonstrated the potential of this compound derivatives as inhibitors of STAT3, a key protein involved in cancer cell proliferation, survival, and migration. nih.govbohrium.com Future work will focus on optimizing these derivatives to enhance their potency, selectivity, and pharmacokinetic properties for the treatment of various cancers and idiopathic pulmonary fibrosis. nih.gov

Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors: Derivatives of benzo[b]thiophene-1,1-dioxide have been identified as novel covalent inhibitors of PHGDH, a rate-limiting enzyme in serine biosynthesis that is upregulated in several cancers. nih.gov The rational design of new analogues will aim to improve their inhibitory activity and explore their therapeutic potential as anticancer agents. nih.gov

RhoA/ROCK Pathway Inhibitors: The RhoA/ROCK signaling pathway is implicated in tumor growth and metastasis. Recently, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents targeting this pathway. nih.govtandfonline.comnih.gov Future design efforts will focus on enhancing the anti-proliferative activity and understanding the structure-activity relationships of these compounds. nih.gov

Anti-tubercular Agents: 3-substituted benzo[b]thiophene-1,1-dioxides have shown promise as inhibitors of Mycobacterium tuberculosis. nih.gov Rational design will be employed to systematically explore substitutions at the C-3 position to improve potency and reduce cytotoxicity. nih.gov

A summary of representative biologically active derivatives of this compound is presented in the table below.

Derivative ClassBiological TargetTherapeutic Area
6-Nitrobenzo[b]thiophene 1,1-dioxide (Stattic) and analoguesSTAT3Cancer, Idiopathic Pulmonary Fibrosis
Benzo[b]thiophene-1,1-dioxide derivativesPHGDHCancer
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesRhoA/ROCK pathwayCancer
3-substituted benzo[b]thiophene-1,1-dioxidesMycobacterium tuberculosisInfectious Disease

Integration with Advanced Materials Science for Enhanced Functional Performance

The unique electronic and photophysical properties of the this compound core make it an attractive building block for the development of advanced functional materials. The future in this domain lies in the strategic incorporation of this scaffold into novel material architectures.

Potential applications and research directions include:

Organic Electronics: Derivatives of the related nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) have been extensively studied for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com The electron-withdrawing nature of the sulfone group in this compound could be leveraged to create n-type or bipolar organic semiconductors. Future work will involve the synthesis and characterization of polymers and small molecules incorporating this unit for applications in organic electronics.

Fluorescent Probes and Sensors: The benzo[b]thiophene 1,1-dioxide scaffold has been utilized in the development of large Stokes shift fluorophores for live-cell imaging. chemrxiv.org The design of new derivatives with tailored photophysical properties, such as sensitivity to specific ions or biomolecules, will be a key area of research.

Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with potential applications in gas storage, separation, and catalysis. The incorporation of this compound as a functional linker in COFs could lead to materials with unique electronic and catalytic properties. rsc.org

Metal-Organic Frameworks (MOFs): Similar to COFs, MOFs are porous materials with a wide range of applications. wikipedia.org The carbonyl and sulfone groups of this compound could serve as coordination sites for metal ions, enabling the construction of novel MOFs with interesting structural and functional properties.

Synergistic Application of Computational and Experimental Approaches in Chemical Discovery

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial for accelerating the discovery of new molecules with desired properties. In the context of this compound research, this integrated approach will be instrumental in navigating the vast chemical space of its potential derivatives.

Future research will likely see a greater emphasis on:

In Silico Screening and Design: Computational methods such as molecular docking and virtual screening will be employed to identify promising derivatives of this compound for specific biological targets before their synthesis. This approach has already been successfully used in the design of STAT3 and PHGDH inhibitors. nih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net This information can guide the design of new molecules for applications in materials science and help in elucidating reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Predictive Modeling of Material Properties: Computational tools can be used to predict the electronic and photophysical properties of materials based on the this compound scaffold. This will enable the in silico design of novel organic semiconductors and fluorophores with optimized performance characteristics.

By embracing these future directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics, advanced materials, and innovative chemical technologies.

Q & A

Basic Research Question

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming substitution patterns. For example, the methylene protons adjacent to the sulfone group resonate at δ 4.2–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 224 for the parent compound) and fragmentation patterns, such as loss of SO₂ (Δm/z = 64) .
  • IR : Strong absorption bands at 1300–1150 cm⁻¹ confirm sulfone (S=O) stretches .

What experimental strategies optimize palladium-catalyzed C-H activation in this scaffold?

Advanced Research Question
Key parameters include:

  • Catalyst Selection : Pd(OAc)₂ outperforms PdCl₂ in arylations due to higher solubility and stability .
  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
  • Substrate Scope : Electron-deficient aryl iodides yield higher conversions (e.g., 4-nitroiodobenzene achieves >90% yield) .
  • Additives : Silver salts (Ag₂CO₃) scavenge iodide byproducts, preventing catalyst poisoning.

How do computational methods elucidate the solid-state fluorescence properties of derivatives?

Advanced Research Question
Time-dependent density functional theory (TD-DFT) calculates HOMO-LUMO gaps and excitation energies. For example, 2-amino-4-benzylaminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxide exhibits strong fluorescence (λem = 480 nm) due to planarized π-conjugation and reduced non-radiative decay. Theoretical analyses quantitatively reproduce experimental Stokes shifts (±5 nm) and identify substituent effects (e.g., electron-donating groups enhance emission intensity) .

How can researchers resolve contradictions in reaction yields reported across studies?

Advanced Research Question
Discrepancies often arise from:

  • Reagent Purity : Impurities in aryl iodides reduce Pd catalyst turnover.
  • Reaction Monitoring : Incomplete conversion due to premature termination (use TLC or in-situ IR for real-time tracking).
  • Workup Protocols : For example, derivatives with polar substituents (e.g., –NH₂) require careful pH control during crystallization to avoid decomposition . Reproducibility is enhanced by strict adherence to reported protocols (e.g., 28% ammonia in methanol for amination) .

What structural features influence bioactivity in related sulfone-containing heterocycles?

Advanced Research Question

  • Sulfone Orientation : The 1,1-dioxide group induces planarity, enhancing DNA intercalation potential.
  • Substituent Effects : Alkyl/aryl groups at the 2-position modulate lipophilicity and cellular uptake. For instance, 2-aminopyrimidine derivatives exhibit stronger fluorescence and potential as bioimaging probes .
  • Crystallography : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonding with –SO₂ groups) that stabilize bioactive conformations .

What mechanistic insights explain the reactivity of this compound with amines?

Advanced Research Question
The α,β-unsaturated sulfone moiety undergoes Michael addition with primary amines (e.g., benzylamine) at the C2 position. Kinetic studies show rate acceleration in polar solvents (pyridine > methanol) due to stabilization of the zwitterionic intermediate. Secondary amines (e.g., piperidine) exhibit lower reactivity due to steric hindrance . Computational modeling (DFT) confirms charge transfer from the amine lone pair to the electron-deficient C2 carbon .

How can researchers mitigate challenges in synthesizing 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine derivatives?

Advanced Research Question

  • One-Pot Synthesis : Combine 2-[bis(methylsulfanyl)methylene] precursors with guanidine carbonate in pyridine at reflux (yields: 51–92%) .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to separate regioisomers.
  • Byproduct Control : Excess ammonia (28% in methanol) minimizes thioether formation during amination .

What analytical criteria distinguish this compound from its isomers?

Basic Research Question

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) separates isomers based on retention times.
  • Spectroscopy : 13C^{13}C NMR distinguishes regioisomers via carbonyl carbon shifts (δ 180–185 ppm for the 3-one position) .
  • X-ray Diffraction : Unit cell parameters (e.g., space group P2₁/c) confirm molecular packing differences .

How do reaction conditions impact the regioselectivity of C-H functionalization?

Advanced Research Question

  • Temperature : Elevated temperatures (>100°C) favor C2-arylation over C4 due to lower activation energy for Pd insertion at C2 .
  • Directing Groups : Transient directing groups (e.g., –CONHR) improve regioselectivity but require post-functionalization removal.
  • Solvent Effects : Non-coordinating solvents (toluene) reduce competing coordination pathways, enhancing C2 selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.